3,6-bis[4-[bis[(9Z,12Z)-2-hydroxyoctadeca-9,12-dienyl]amino]butyl]piperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-bis[4-[bis[(9Z,12Z)-2-hydroxyoctadeca-9,12-dienyl]amino]butyl]piperazine-2,5-dione is a complex organic compound with the molecular formula C84H152N4O6 and a molecular weight of 1314.13 g/mol . This compound is known for its application in the formation of lipid nanoparticles (LNPs) for the delivery of mRNA, making it a significant player in the field of nanomedicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-bis[4-[bis[(9Z,12Z)-2-hydroxyoctadeca-9,12-dienyl]amino]butyl]piperazine-2,5-dione involves a series of organic reactions. The compound is typically synthesized through the reaction of piperazine-2,5-dione with bis[(9Z,12Z)-2-hydroxyoctadeca-9,12-dienyl]amine under controlled conditions . The reaction requires precise temperature and pH control to ensure the correct formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale organic synthesis techniques. The process includes the use of high-purity reagents and solvents, along with advanced purification methods such as chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3,6-bis[4-[bis[(9Z,12Z)-2-hydroxyoctadeca-9,12-dienyl]amino]butyl]piperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions typically require specific conditions such as controlled temperature, pressure, and pH to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperazine-2,5-dione derivatives .
Scientific Research Applications
3,6-bis[4-[bis[(9Z,12Z)-2-hydroxyoctadeca-9,12-dienyl]amino]butyl]piperazine-2,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,6-bis[4-[bis[(9Z,12Z)-2-hydroxyoctadeca-9,12-dienyl]amino]butyl]piperazine-2,5-dione involves its incorporation into lipid nanoparticles. These nanoparticles facilitate the delivery of mRNA by enhancing its stability, enabling cellular uptake, and promoting endosomal escape . The molecular targets and pathways involved include the interaction with cellular membranes and the subsequent release of mRNA into the cytoplasm .
Comparison with Similar Compounds
Similar Compounds
3,6-bis(4-amino-butyl)-piperazine-2,5-dione: Another compound used in the synthesis of lipid nanoparticles.
OF-PEG-lin: A lipid used for nanoparticle drug delivery.
Uniqueness
3,6-bis[4-[bis[(9Z,12Z)-2-hydroxyoctadeca-9,12-dienyl]amino]butyl]piperazine-2,5-dione is unique due to its specific structure that allows for efficient mRNA delivery. Its ability to enhance the stability and delivery efficiency of mRNA makes it a valuable compound in the field of nanomedicine .
Properties
Molecular Formula |
C84H152N4O6 |
---|---|
Molecular Weight |
1314.1 g/mol |
IUPAC Name |
3,6-bis[4-[bis[(9Z,12Z)-2-hydroxyoctadeca-9,12-dienyl]amino]butyl]piperazine-2,5-dione |
InChI |
InChI=1S/C84H152N4O6/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-65-77(89)73-87(74-78(90)66-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2)71-63-61-69-81-83(93)86-82(84(94)85-81)70-62-64-72-88(75-79(91)67-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)76-80(92)68-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h21-28,33-40,77-82,89-92H,5-20,29-32,41-76H2,1-4H3,(H,85,94)(H,86,93)/b25-21-,26-22-,27-23-,28-24-,37-33-,38-34-,39-35-,40-36- |
InChI Key |
UMSCHHWDFWCONK-RGLFHLPNSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCC(O)CN(CC(O)CCCCCC/C=C\C/C=C\CCCCC)CCCCC1NC(=O)C(NC1=O)CCCCN(CC(O)CCCCCC/C=C\C/C=C\CCCCC)CC(O)CCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCC(CN(CCCCC1C(=O)NC(C(=O)N1)CCCCN(CC(CCCCCCC=CCC=CCCCCC)O)CC(CCCCCCC=CCC=CCCCCC)O)CC(CCCCCCC=CCC=CCCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.